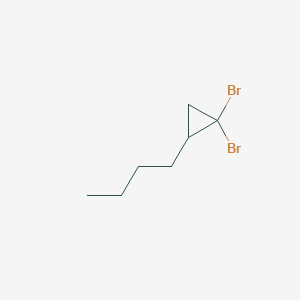

1,1-Dibromo-2-butylcyclopropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5398-70-9 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

1,1-dibromo-2-butylcyclopropane |

InChI |

InChI=1S/C7H12Br2/c1-2-3-4-6-5-7(6,8)9/h6H,2-5H2,1H3 |

InChI Key |

MNKZKQIKLRLXOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC1(Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1,1 Dibromo 2 Butylcyclopropane

Ring-Opening and Rearrangement Reactions

The strained three-membered ring of 1,1-dibromo-2-butylcyclopropane, coupled with the presence of two bromine atoms on the same carbon, makes it a highly reactive substrate. Ring-opening is a common consequence of its reactions, leading to the formation of more stable, unsaturated structures. These reactions can be initiated by either bases or metal-based reagents, each following a specific mechanistic course.

Base-Promoted Ring Cleavage and Rearrangements

The interaction of this compound with bases can lead to the elimination of hydrogen bromide and subsequent ring cleavage. The specific products formed are highly dependent on the reaction conditions, including the strength and steric bulk of the base, as well as the solvent used.

Formation of Allene (B1206475) Derivatives via α-Elimination

While the formation of allenes is most prominently observed with organometallic bases, strong, non-nucleophilic bases can also promote the formation of allene derivatives from gem-dibromocyclopropanes. The generally accepted mechanism involves an initial dehydrobromination to form a 1-bromo-2-butylcyclopropene intermediate. This intermediate is unstable and can undergo further elimination and rearrangement to yield the corresponding allene. However, this pathway is often in competition with other reaction pathways.

Generation of Bromoalkene Isomers

A significant reaction pathway for gem-dibromocyclopropanes under basic conditions is the formation of bromoalkene isomers. Mechanistic studies on related systems suggest that the reaction can proceed through the initial formation of a cyclopropene (B1174273) intermediate, followed by cleavage to a zwitterionic or carbene-like species. Nucleophilic attack by the base or solvent on this intermediate, followed by protonation, can lead to the formation of various bromoalkene products. The stereochemistry of the resulting bromoalkene (E or Z) can be influenced by the reaction conditions and the stereochemistry of the starting cyclopropane (B1198618).

Influence of Basic Conditions and Solvation Effects

The choice of base and solvent plays a critical role in directing the outcome of the reaction. Strong, bulky bases, such as potassium tert-butoxide, favor elimination reactions. The solvent can also act as a nucleophile, participating in the reaction and influencing the product distribution. For instance, in an alcoholic solvent with the corresponding sodium alkoxide, the alcohol can act as a nucleophile, leading to the formation of alkoxy-substituted bromoalkenes. The solvation of the intermediates and transition states can affect the energy barriers of the competing pathways, thereby altering the ratio of allene to bromoalkene products.

Metal-Mediated Transformations Involving Ring Opening

The reaction of this compound with organometallic reagents, particularly organolithium compounds, is a well-established method for the synthesis of allenes, known as the Skattebøl rearrangement. wikipedia.org

Organolithium Reagent Interactions: Lithium-Halogen Exchange and Carbene Intermediates

The reaction of this compound with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), initiates with a lithium-halogen exchange. harvard.edu This exchange is typically very fast, even at low temperatures, and involves the replacement of one of the bromine atoms with a lithium atom to form a 1-bromo-1-lithio-2-butylcyclopropane intermediate. harvard.edu This organolithium species is unstable and readily undergoes α-elimination, losing lithium bromide to generate a highly reactive carbene intermediate: 1-butylcyclopropylidene. scispace.com This carbene then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene, hepta-1,2-diene. scispace.com The reaction is generally high-yielding. For instance, the reaction of the closely related 1,1-dibromo-2-hexylcyclopropane (B12086694) with methyllithium has been reported to produce nona-1,2-diene in 89% yield. scispace.com

The choice of organolithium reagent can influence the reaction, with butyllithium often being more reactive than methyllithium. nih.gov The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent. scispace.com

Reactions with Grignard Reagents and Other Organometallics

The reaction of this compound with Grignard reagents (RMgX) and other organometallic compounds, such as organolithium reagents, is a versatile method for its functionalization. These reactions can proceed through several pathways, primarily involving halogen-metal exchange or reductive processes.

With Grignard reagents, the outcome is highly dependent on the reaction conditions and the stoichiometry of the reagents. For instance, the reaction of gem-dibromocyclopropanes with Grignard reagents can lead to monobromocyclopropanes or fully dehalogenated cyclopropanes. The general mechanism involves the formation of a cyclopropylmagnesium halide intermediate, which can then be protonated or undergo further reactions.

Organolithium reagents, being more reactive than Grignard reagents, readily undergo halogen-metal exchange with this compound. This leads to the formation of a lithium carbenoid, which can then undergo rearrangement to form an allene or be trapped by an electrophile.

Table 1: Representative Reactions of 1,1-Dibromo-2-alkylcyclopropanes with Organometallic Reagents

| Organometallic Reagent | Substrate Analogue | Key Transformation | Product Type |

| Ethylmagnesium bromide | 1,1-Dibromo-2,2-dimethylcyclopropane | Hydrodehalogenation | Monobromocyclopropane/Cyclopropane |

| Methyllithium | 1,1-Dibromo-2-phenylcyclopropane | Halogen-metal exchange | Allene |

| n-Butyllithium | 1,1-Dibromo-2-phenylcyclopropane | Halogen-metal exchange | Allene |

Note: This table presents data for analogues of this compound to illustrate general reactivity patterns.

Reductive Ring Opening: Hydrodehalogenation Pathways

Reductive processes involving this compound can lead to either the selective removal of one or both bromine atoms (hydrodehalogenation) while preserving the cyclopropane ring, or to the cleavage of the ring itself. The outcome is dictated by the choice of reducing agent and the reaction conditions.

Hydrodehalogenation can be effectively achieved using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism, where a tributyltin radical abstracts a bromine atom to form a cyclopropyl (B3062369) radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the monobrominated or fully debutylated cyclopropane.

Reductive ring-opening, on the other hand, is typically accomplished with stronger reducing agents like sodium in liquid ammonia (B1221849) or with radical anions such as sodium naphthalenide. These reactions involve the transfer of electrons to the molecule, leading to the formation of a radical anion intermediate. This intermediate can then undergo C-C bond cleavage of the strained cyclopropane ring, followed by further reduction and protonation to yield open-chain products.

Electrophilic Ring Opening Processes

The strained C-C bonds of the cyclopropane ring in this compound exhibit some degree of π-character, making them susceptible to attack by electrophiles. This can lead to the opening of the three-membered ring to form more stable, open-chain products.

In the presence of strong acids, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate. This carbocation can then be attacked by a nucleophile present in the reaction medium, resulting in a ring-opened product. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. In the case of this compound, the position of the butyl group will direct the cleavage to form the most stable carbocation.

The reaction of this compound with halogens (e.g., Br2, I2) can also induce ring opening. The halogen molecule acts as an electrophile, attacking a C-C bond of the cyclopropane ring. This leads to the formation of a halonium ion intermediate, which is then opened by the halide anion to give a 1,3-dihalo- or 1,3,3-trihalo-alkane derivative. The stereochemistry of the addition is typically anti.

Nucleophilic Substitution and Functionalization Reactions on the Cyclopropane Ring

While the gem-dibrominated carbon is generally unreactive towards nucleophilic attack, the other positions on the cyclopropane ring can potentially be functionalized, particularly after initial modification of the dibromo group.

Achieving stereoselective alkylation or arylation directly on the cyclopropane ring of this compound is challenging. However, after a selective monodebromination or a halogen-metal exchange to form a cyclopropyl organometallic species, subsequent reaction with an alkyl or aryl halide in the presence of a suitable catalyst (e.g., a palladium or copper complex) could potentially lead to the desired functionalized product. The stereochemical outcome of such reactions would be highly dependent on the nature of the organometallic intermediate and the reaction conditions, with the potential for either retention or inversion of configuration at the carbon center.

Oxidative Functionalization of the Cyclopropane Core

The introduction of functional groups into the cyclopropane ring of this compound via oxidation presents a synthetic challenge. The oxidation of gem-dibromocyclopropanes is generally more sluggish compared to their non-halogenated counterparts. researchgate.net However, under specific conditions, oxidation can be achieved, often with unexpected regioselectivity.

One of the common reagents employed for this transformation is chromium trioxide in acetic acid. The oxidation of alkyl-substituted gem-dibromocyclopropanes with this reagent typically targets the C-H bonds of the alkyl chain, particularly those adjacent to the cyclopropane ring. For this compound, this would be expected to yield ketones at the α- or β-positions of the butyl group.

A study on the oxidation of various gem-dibromocyclopropanes revealed that the reaction can lead to a mixture of products, with the position of oxidation being influenced by the structure of the substrate and the reaction conditions. For instance, the oxidation of 7,7-dibromobicyclo[4.1.0]heptane with chromium trioxide in acetic acid yielded the corresponding ketone. researchgate.net It is important to note that the presence of the two bromine atoms can influence the reactivity of the adjacent C-H bonds, sometimes leading to selectivity that differs from simple cyclopropanes.

The relative rates of oxidation between brominated and non-brominated cyclopropanes have been investigated, indicating that the former react more slowly. researchgate.net This suggests that the electron-withdrawing nature of the bromine atoms deactivates the cyclopropane ring towards oxidation.

Table 1: Oxidative Functionalization of gem-Dibromocyclopropanes

| Substrate | Oxidizing Agent | Product(s) | Observations |

|---|---|---|---|

| 7,7-dibromobicyclo[4.1.0]heptane | CrO₃ in acetic acid | 7,7-dibromobicyclo[4.1.0]heptan-2-one | Oxidation occurs at the carbon adjacent to the cyclopropane ring. researchgate.net |

| Alkyl-substituted gem-dibromocyclopropanes | CrO₃ in acetic acid | Mixture of ketones at the alkyl chain | Oxidation is generally slower than for non-halogenated cyclopropanes. researchgate.net |

Intramolecular Rearrangements and Cascade Reactions

Intramolecular rearrangements are a hallmark of the reactivity of gem-dibromocyclopropanes, providing access to a variety of carbocyclic and acyclic structures. These transformations are often initiated by the removal of one or both bromine atoms, leading to highly reactive intermediates.

The Skattebøl rearrangement is a classic reaction of gem-dihalocyclopropanes that leads to the formation of allenes. uq.edu.auwikipedia.org This reaction is typically carried out by treating the gem-dibromocyclopropane with an organolithium reagent, such as methyllithium or butyllithium. scispace.com In the case of this compound, this rearrangement would be expected to produce hepta-1,2-diene.

The mechanism of the Skattebøl rearrangement is believed to proceed through a carbene intermediate. The organolithium reagent first abstracts a bromine atom to form a bromocyclopropyllithium species, which then undergoes α-elimination to generate a cyclopropylidene carbene. This highly strained carbene rapidly rearranges to the corresponding allene by cleavage of the C-C bond opposite to the carbene center.

The reaction is generally high-yielding and has been applied to a wide range of substituted gem-dibromocyclopropanes. scispace.com For example, 1,1-dibromo-2-hexylcyclopropane reacts with methyllithium to give nona-1,2-diene in 89% yield. scispace.com

Under different reaction conditions, gem-dibromocyclopropanes can undergo ring expansion to form larger carbocyclic systems. These reactions are often promoted by silver(I) salts, which facilitate the ionization of a C-Br bond to generate a cyclopropyl cation. This cation can then undergo a disrotatory ring opening to form an allylic cation, which can be trapped by a nucleophile.

For instance, the treatment of ring-fused gem-dibromocyclopropanes with silver(I) salts leads to the formation of cyclohexenyl bromides through a ring expansion-nucleophilic trapping sequence. rsc.org While this example involves a bicyclic system, the underlying principle of silver-promoted ring expansion is applicable to monocyclic gem-dibromocyclopropanes as well. In the case of this compound, such a reaction could potentially lead to substituted cyclobutene (B1205218) derivatives, although this specific transformation has not been extensively documented.

The outcome of these reactions is highly dependent on the substrate structure and the reaction conditions, including the choice of solvent and nucleophile.

Computational and Theoretical Mechanistic Investigations

Computational chemistry has become an invaluable tool for elucidating the complex reaction mechanisms of gem-dibromocyclopropanes. Theoretical studies provide insights into reaction pathways, the structures of transient intermediates, and the factors that control selectivity.

Density Functional Theory (DFT) has been widely used to model the reactions of gem-dibromocyclopropanes. For example, DFT calculations (at the M06-2X level of theory) have been employed to investigate the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes. uq.edu.au These studies have elucidated a stepwise mechanism involving the formation of a bromocyclopropene intermediate, followed by ring opening to a zwitterionic species. The calculated energy barriers for the different steps of the reaction were found to be in good agreement with experimental observations.

For the Skattebøl rearrangement, DFT calculations could be used to model the energetics of the formation of the cyclopropylidene carbene intermediate and its subsequent rearrangement to the allene. Such studies would provide valuable information about the transition state geometries and the influence of the butyl substituent on the reaction pathway.

Table 2: Representative DFT Functionals Used in the Study of Related Systems

| DFT Functional | Application | Reference |

|---|---|---|

| M06-2X | Base-promoted ring opening of glycal-derived gem-dibromocyclopropanes | uq.edu.au |

| B3LYP | Gold(I)-catalyzed cycloaddition and rearrangement reactions | nih.gov |

The analysis of molecular orbitals and stereoelectronic effects provides a deeper understanding of the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the sites of nucleophilic and electrophilic attack.

In related gem-dibromocyclopropane systems, the HOMO has been shown to have significant contributions from the C-Br bonds, while the LUMO is often a σ* orbital associated with one of the C-Br bonds. uq.edu.au This orbital topology explains the propensity of these compounds to react with nucleophiles at the carbon atom bearing the bromine atoms and to undergo cleavage of the C-Br bond upon reduction or treatment with electrophilic reagents like silver(I).

The stereoelectronic effects of the butyl group can also influence the reactivity and selectivity of the reactions of this compound. The orientation of the butyl group relative to the cyclopropane ring can affect the accessibility of the reactive sites and the stability of the transition states, thereby influencing the product distribution in reactions such as the Skattebøl rearrangement and oxidative functionalization.

Spectroscopic and Analytical Characterization Methodologies in the Study of 1,1 Dibromo 2 Butylcyclopropane

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1,1-Dibromo-2-butylcyclopropane, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the cyclopropane (B1198618) ring. The chemical shifts are influenced by the electron-withdrawing effect of the two bromine atoms and the anisotropic effects of the cyclopropane ring.

The protons of the butyl group would likely appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to each other would show complex multiplet patterns due to spin-spin coupling. The methine proton on the cyclopropane ring (CH) attached to the butyl group would be significantly deshielded due to its proximity to the dibrominated carbon and would likely appear as a multiplet. The diastereotopic methylene protons of the cyclopropane ring would present as distinct multiplets, further complicating the spectrum but also providing valuable stereochemical information.

In the ¹³C NMR spectrum, the carbon atoms of the butyl group would resonate at characteristic chemical shifts. The carbon of the CBr₂ group would be found at a relatively low field due to the strong deshielding effect of the two bromine atoms. The other two carbons of the cyclopropane ring would appear at distinct, higher-field shifts. The number of signals in both ¹H and ¹³C NMR spectra would confirm the asymmetry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CBr₂ | - | ~28 |

| CH-cyclopropyl | ~1.5 - 1.8 | ~30-35 |

| CH₂-cyclopropyl | ~1.0 - 1.4 | ~20-25 |

| CH₂ (alpha to ring) | ~1.2 - 1.5 | ~30-35 |

| CH₂ (beta to ring) | ~1.3 - 1.6 | ~28-32 |

| CH₂ (gamma to ring) | ~1.2 - 1.5 | ~22-26 |

| CH₃ | ~0.9 | ~14 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton on the cyclopropane ring and the adjacent methylene protons of both the ring and the butyl chain. This would allow for the tracing of the proton network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insight into its structure through analysis of its fragmentation patterns. For this compound (C₇H₁₂Br₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Loss of a bromine atom would be a favorable process, leading to a significant [M-Br]⁺ ion. Subsequent fragmentation could involve the loss of the butyl group, cleavage of the cyclopropane ring, and rearrangements. Analysis of the mass-to-charge ratios (m/z) of these fragment ions provides corroborating evidence for the proposed structure. The mass spectrum of the related compound butylcyclopropane (B14743355) shows a base peak at m/z 41, corresponding to the cyclopropylmethyl cation, and a significant peak at m/z 55, indicating loss of a propyl radical. spectrabase.com Similar fragmentation pathways, adapted for the presence of the bromine atoms, would be expected.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 254/256/258 | [C₇H₁₂Br₂]⁺ | Molecular ion (isotopic pattern confirms two Br atoms) |

| 175/177 | [C₇H₁₂Br]⁺ | Loss of one bromine atom |

| 197/199 | [C₄H₅Br₂]⁺ | Loss of a propyl group |

| 97 | [C₇H₁₂]⁺ | Loss of two bromine atoms |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropylmethyl or allyl cation |

Note: The listed m/z values correspond to the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the butyl group's CH₃ and CH₂ groups would appear in the 2850-3000 cm⁻¹ region. The cyclopropane ring itself has characteristic C-H stretching vibrations typically found at higher frequencies (around 3000-3100 cm⁻¹) and a ring deformation (breathing) mode. The C-Br stretching vibrations would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, would be particularly useful for observing the symmetric vibrations of the CBr₂ group and the cyclopropane ring skeleton. nih.gov The symmetric C-Br stretching vibration is often strong in the Raman spectrum but weak in the IR spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-H (cyclopropyl) | ~3080 | ~3080 | Stretching |

| C-H (butyl) | 2850-2960 | 2850-2960 | Stretching |

| CH₂ | ~1465 | ~1465 | Scissoring |

| Cyclopropane Ring | ~1020 | ~1020 | Ring Deformation |

| C-Br | 500-700 | 500-700 | Stretching |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography might be challenging, the technique could be applied to solid derivatives. X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state.

Should a crystalline derivative be prepared, X-ray diffraction analysis would allow for the direct visualization of the molecule's conformation and stereochemistry. Key parameters that could be determined include the C-C and C-Br bond lengths within the cyclopropane ring, the bond angles which would reflect the ring strain, and the dihedral angles describing the orientation of the butyl group relative to the cyclopropane ring. This level of detail is crucial for understanding the steric and electronic properties that govern the compound's reactivity. The analysis of crystal packing could also reveal intermolecular interactions, such as halogen bonding, which can influence the physical properties of the substance.

Strategic Implementations in Synthetic Organic Chemistry: Utilizing 1,1 Dibromo 2 Butylcyclopropane As a Versatile Intermediate

Building Block for Highly Substituted Cyclopropane (B1198618) Architectures

While the ring-opening reactions of 1,1-dibromo-2-butylcyclopropane are a cornerstone of its reactivity, it can also be employed as a scaffold to generate more complex and highly substituted cyclopropane derivatives. These reactions often involve the selective removal or substitution of the bromine atoms while preserving the three-membered ring.

One key strategy is the selective reduction of one of the C-Br bonds to afford a monobromocyclopropane. This transformation can be achieved using various reducing agents. For instance, the use of Grignard reagents, such as ethylmagnesium bromide, in the presence of a titanium catalyst like titanium(IV) isopropoxide, can effectively convert 1,1-dibromocyclopropanes to their monobrominated counterparts. bohrium.com This selective reduction opens up avenues for subsequent functionalization, as the remaining bromine atom can participate in a variety of cross-coupling reactions.

A more recent development in the functionalization of gem-dibromocyclopropanes involves their reaction with diboron (B99234) reagents. For example, the reaction of a 1,1-dibromocyclopropane (B14071962) with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a lithium carbenoid can lead to the formation of a 1,1-diborylcyclopropane. nih.gov This reaction proceeds through the in-situ formation of a cyclopropylidene lithium carbenoid, which then reacts with the diboron reagent. This method provides access to synthetically versatile cyclopropylboronate esters, which can be further functionalized through Suzuki-Miyaura cross-coupling and other transformations to introduce a wide array of substituents onto the cyclopropane ring.

The following table summarizes selected methods for the synthesis of substituted cyclopropanes from 1,1-dibromocyclopropane precursors.

| Starting Material | Reagents | Product Type | Ref. |

| 1,1-Dibromocyclopropane | EtMgBr, Ti(Oi-Pr)₄ | Monobromocyclopropane | bohrium.com |

| 1,1-Dibromocyclopropane | B₂(pin)₂, Lithium carbenoid | 1,1-Diborylcyclopropane | nih.gov |

Precursor for the Synthesis of Allenes and Alkynes with Defined Substitution Patterns

One of the most prominent applications of this compound is its role as a precursor to allenes and alkynes. The specific substitution pattern of the resulting unsaturated system can often be controlled by the choice of reagents and reaction conditions.

The conversion of 1,1-dibromocyclopropanes to allenes is a well-established transformation known as the Doering-LaFlamme allene (B1206475) synthesis or the Skattebøl rearrangement. rsc.orgscispace.com This reaction typically involves the treatment of the dibromocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547). The reaction proceeds through a lithium-halogen exchange, followed by the elimination of lithium bromide to generate a highly reactive cyclopropylidene or a related carbenoid species. This intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene. In the case of this compound, this reaction would be expected to yield nona-1,2-diene. The reaction is generally high-yielding and provides a reliable route to a variety of substituted allenes.

The formation of alkynes from gem-dihalocyclopropanes is also possible, typically through a double dehydrohalogenation reaction. bohrium.commasterorganicchemistry.com This transformation requires a strong base, such as sodium amide (NaNH₂), to effect two successive elimination reactions. The regioselectivity of this process, particularly for an unsymmetrically substituted cyclopropane like this compound, is a critical consideration. The initial elimination can, in principle, lead to two different vinyl bromides, which would then undergo a second elimination to form either a terminal or an internal alkyne. The outcome is often governed by the relative acidity of the protons on the cyclopropane ring and the steric environment around them. For this compound, the proton at the C2 position is adjacent to the butyl group, while the protons at the C3 position are less sterically hindered. A strong, non-bulky base might favor the formation of the thermodynamically more stable internal alkyne (non-3-yne), while a bulkier base could potentially favor the formation of the terminal alkyne (non-1-yne) due to preferential abstraction of the less sterically encumbered proton.

The following table outlines the key transformations of this compound to allenes and alkynes.

| Reagent(s) | Product Type | Key Transformation | Ref. |

| Alkyllithium (e.g., MeLi, BuLi) | Allene (Nona-1,2-diene) | Doering-LaFlamme/Skattebøl Rearrangement | rsc.orgscispace.com |

| Strong Base (e.g., NaNH₂) | Alkyne (Nona-1-yne or Non-3-yne) | Double Dehydrohalogenation | bohrium.commasterorganicchemistry.com |

Facilitating Carbon Chain Extension and Ring Contraction/Expansion Methodologies

The unique reactivity of this compound also allows for its use in methodologies that alter the carbon skeleton of a molecule, specifically through carbon chain extension and ring expansion.

The Doering-LaFlamme allene synthesis itself can be viewed as a one-carbon chain extension. The reaction inserts a single carbon atom (originating from the C1 of the cyclopropane ring) between the two carbons of the original double bond from which the cyclopropane was synthesized. This provides a novel method for increasing the length of a carbon chain by a single atom.

More significant skeletal rearrangements can be achieved through ring expansion reactions. A notable example is the silver(I)-ion-promoted ring expansion of gem-dibromocyclopropanes. rsc.orgacs.org Treatment of a gem-dibromocyclopropane with a silver salt, such as silver tosylate, can induce an electrocyclic ring opening to form a π-allyl cation intermediate. This cation can then be trapped by various nucleophiles to yield ring-expanded products. For a bicyclic system containing a gem-dibromocyclopropane unit, this can lead to the formation of medium-sized rings. While specific examples utilizing this compound are not extensively documented in this context, the general methodology is applicable and would be expected to lead to the formation of substituted cyclobutene (B1205218) derivatives. The regiochemical and stereochemical outcome of these reactions can be influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile.

Ring contraction reactions of gem-dibromocyclopropanes are less common. However, related transformations, such as the Favorskii rearrangement of α-haloketones derived from cyclopropane precursors, can lead to ring-contracted products. marquette.edu

Applications in the Synthesis of Complex Organic Molecules (excluding direct biological activity)

The synthetic utility of this compound and its analogs is demonstrated in their application as key intermediates in the synthesis of complex organic molecules. While direct incorporation of the "this compound" moiety into a final complex structure is not widely reported, the allenes and substituted cyclopropanes derived from it are valuable building blocks.

The cyclopropane motif is a structural feature in a number of natural products. marquette.edubohrium.comresearchgate.net The synthetic strategies towards these molecules often rely on robust methods for the construction of the three-membered ring. The principles of cyclopropanation and subsequent functionalization, as demonstrated with this compound, are fundamental to these synthetic endeavors. For instance, the synthesis of various terpenoids and fatty acid metabolites containing cyclopropane rings often involves the addition of a carbene or carbenoid to an alkene, a reaction analogous to the synthesis of this compound itself.

Furthermore, the allenes generated from this compound can participate in a variety of cycloaddition reactions and other transformations to build more complex carbocyclic and heterocyclic frameworks. nih.govvanderbilt.edu These subsequent reactions allow for the construction of intricate molecular architectures, showcasing the role of this compound as a versatile starting material for the synthesis of a diverse range of organic compounds.

Conclusion and Future Directions in 1,1 Dibromo 2 Butylcyclopropane Research

Summary of Key Synthetic Achievements and Reactivity Patterns

The primary and most reliable method for the synthesis of 1,1-dibromo-2-alkylcyclopropanes, including the target compound 1,1-dibromo-2-butylcyclopropane, is the addition of dibromocarbene to the corresponding alkene. This is typically achieved under phase-transfer catalysis (PTC) conditions, which are valued for their operational simplicity and efficiency. The reaction of 1-hexene (B165129) with bromoform (B151600) (CHBr₃) and a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt is the standard approach.

Key reactivity patterns of 1,1-dibromo-2-alkylcyclopropanes are dominated by the high strain of the three-membered ring and the presence of the two bromine atoms on a single carbon. One of the most significant reactions is the Doering-LaFlamme allene (B1206475) synthesis. Treatment of a 1,1-dibromocyclopropane (B14071962) with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), typically results in a lithium-halogen exchange. stackexchange.com This is followed by the elimination of lithium bromide to form a highly reactive cyclopropylidene carbene intermediate, which then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene. In the case of this compound, this reaction would be expected to yield nona-1,2-diene. The reactivity is dependent on the nature of the organolithium reagent, with butyllithium generally being more reactive than methyllithium. stackexchange.com It is noteworthy that for highly substituted cyclopropanes, such as 1,1-dibromo-2,2,3,3-tetramethylcyclopropane, the intermediate carbene may undergo intramolecular C-H insertion to form a bicyclobutane derivative instead of an allene. stackexchange.com

Another fundamental transformation is the reduction of the gem-dibromo group. This can be achieved selectively. Catalytic hydrodehalogenation can produce the corresponding monobromocyclopropane or the fully reduced butylcyclopropane (B14743355), depending on the reaction conditions and the amount of reducing agent used.

Emerging Catalytic Strategies for Enhanced Selectivity and Efficiency

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. For transformations involving 1,1-dibromo-2-alkylcyclopropanes, several catalytic strategies are emerging.

Titanium-Catalyzed Hydrodehalogenation: The reduction of 1,1-dibromocyclopropanes can be effectively promoted by titanium compounds. For instance, the reaction with ethylmagnesium bromide in the presence of a catalytic amount of titanium(IV) isopropoxide allows for the efficient synthesis of monobromocyclopropanes in high yields. Using an excess of the Grignard reagent under these catalytic conditions leads to the fully reduced cyclopropane (B1198618).

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is proving to be a powerful tool for forming new carbon-carbon bonds. While often applied to more complex systems, the principles can be extended to 1,1-dibromo-2-alkylcyclopropanes. Nickel-catalyzed cross-electrophile coupling reactions, for example, can be used to form cyclopropane rings from 1,3-dielectrophiles. nih.govnih.gov Furthermore, photoredox nickel-catalyzed methods are emerging for radical-based transformations of alkyl bromides, opening potential new reaction pathways. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. youtube.comyoutube.com The carbon-bromine bonds in this compound represent potential sites for palladium-catalyzed reactions such as Suzuki or Sonogashira couplings, although the reactivity of gem-dihalocyclopropanes can be complex. nih.govorganic-chemistry.org Research into tandem cycloisomerization and cross-coupling of related systems highlights the potential for palladium to mediate intricate transformations starting from strained rings. nih.gov

A summary of representative catalytic applications for gem-dibromocyclopropanes is presented below.

| Catalyst System | Reactant Type | Product Type | Key Features |

| Ti(Oi-Pr)₄ / EtMgBr | 1,1-Dibromo-2-alkylcyclopropane | Monobromocyclopropane | High yield, selective monoreduction |

| Ni(cod)₂ / Ligand | 1,3-Dimesylates | Alkylcyclopropanes | Intramolecular cross-electrophile coupling nih.govnih.gov |

| Pd₂(dba)₃ / Ligand | Carbonyl-tethered Alkylidenecyclopropanes | Functionalized Cyclic Alcohols | Tandem cycloisomerization/cross-coupling nih.gov |

| NiCl₂ / Photocatalyst | N-arylacrylamides + Alkyl Bromides | 3,3-Disubstituted Oxindoles | Radical cascade transformation rsc.org |

This table presents data for related cyclopropane systems to illustrate emerging catalytic strategies.

Unexplored Transformation Pathways and Synthetic Potential

Despite the established reactivity, many transformation pathways for this compound remain underexplored. The inherent strain and unique electronic properties of the gem-dibromocyclopropyl group suggest significant untapped synthetic potential.

Controlled Ring-Opening Reactions: While the conversion to allenes is well-known, more controlled ring-opening reactions could lead to a variety of valuable synthons. Mechanistic studies on related systems show that base-promoted ring-opening can proceed through a bromocyclopropene intermediate, which then opens to a zwitterionic species. uq.edu.aunih.gov Trapping this intermediate with different nucleophiles could provide access to a range of functionalized acyclic products.

Asymmetric Transformations: The development of enantioselective catalytic reactions starting from this compound is a significant area for future work. This could involve asymmetric reductions to chiral monobromocyclopropanes or enantioselective ring-opening and cross-coupling reactions.

Radical Chemistry: The use of radical initiators or photoredox catalysis could unlock novel reaction pathways. The carbon-bromine bonds can be homolytically cleaved to generate cyclopropyl (B3062369) radicals, which could then participate in additions, cyclizations, or other radical-mediated processes.

Interdisciplinary Contributions to Strained Ring Chemistry

The study of this compound and its analogs contributes to the broader field of strained ring chemistry. The high degree of s-character in the C-C bonds and the pyramidalization at the carbon atoms lead to unique physical and chemical properties.

Computational and Mechanistic Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms, transition states, and the nature of intermediates like the cyclopropylidene carbene. uq.edu.aunih.gov Such studies help to explain observed reactivity and predict new transformations. Understanding the interplay of ring strain and electronic effects from the substituents is a key area where computational chemistry can make significant contributions.

Materials Science: While not a primary application, the introduction of the small, rigid cyclopropyl moiety can influence the properties of larger molecules. The conformational constraint imposed by the three-membered ring can be a useful design element in medicinal chemistry or materials science.

Q & A

Q. What are the established synthetic routes for preparing 1,1-dibromo-2-butylcyclopropane, and what reaction conditions optimize yield?

The synthesis of this compound can be inferred from analogous brominated cyclopropane derivatives. A common approach involves bromination of a pre-formed cyclopropane precursor (e.g., 2-butylcyclopropane) using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) under free-radical conditions . Microwave-assisted synthesis (e.g., 130°C, 30 minutes) with dibromoalkane precursors and bases like K₂CO₃ in acetonitrile has also been reported for structurally similar compounds, improving reaction efficiency and yield . Optimization requires precise control of stoichiometry, solvent polarity, and radical initiators to minimize side reactions (e.g., over-bromination).

Q. How do steric and electronic factors influence the reactivity of the cyclopropane ring in this compound?

The 1,1-dibromo substitution imposes significant steric hindrance and electron-withdrawing effects, directing reactivity toward electrophilic or nucleophilic attack at the less-hindered C2 position. Comparative studies on 2-bromo-1,1-dimethylcyclopropane show that bulky substituents (e.g., butyl groups) reduce ring strain but increase susceptibility to ring-opening reactions under strong bases or nucleophiles . Electronic effects from bromine atoms polarize the cyclopropane ring, favoring addition reactions over substitution.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR identify ring protons and substituents. The deshielded cyclopropane protons typically appear at δ 1.5–2.5 ppm .

- Mass Spectrometry : High-resolution MS (e.g., NIST data) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of bromine atoms and butyl groups, critical for confirming regiochemistry .

- IR Spectroscopy : Identifies C-Br stretching vibrations (~500–600 cm⁻¹) and cyclopropane ring deformations .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Density functional theory (DFT) calculations and AI-driven retrosynthesis tools (e.g., Template_relevance models) model transition states and charge distribution. For example, the electron-deficient C1 positions (due to bromine) are less favorable for nucleophilic attack compared to C2, where partial positive charge accumulates. Computational studies on similar compounds, such as 1-bromo-1,2-dichloropropane, validate these predictions .

Q. What strategies resolve contradictions in reported reaction outcomes for cyclopropane derivatives under varying conditions?

Discrepancies often arise from solvent polarity, temperature, and catalyst selection. For instance:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor elimination in 2-bromo-1,1-dimethylcyclopropane, while non-polar solvents stabilize addition products .

- Catalyst Screening : Copper-mediated coupling reactions (e.g., Hurtley reaction) enhance regioselectivity in dibromocyclopropane derivatives .

- Data Validation : Studies must adhere to standardized protocols (e.g., CDC/NIOSH criteria for reproducibility) .

Q. What are the challenges in optimizing enantioselective synthesis of chiral derivatives from this compound?

The rigidity of the cyclopropane ring complicates asymmetric induction. Strategies include:

- Chiral Ligands : Palladium or copper catalysts with bisoxazoline ligands improve enantioselectivity in cross-coupling reactions .

- Dynamic Kinetic Resolution : Exploit ring-opening/ring-closing equilibria to favor one enantiomer .

- Crystallization : Chiral auxiliaries (e.g., menthol derivatives) aid in resolving racemic mixtures .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Absorb with sand or vermiculite; avoid water to prevent hydrolysis .

- First Aid : For skin contact, wash with copious water (15+ minutes); seek medical attention for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.